molecular formula C8H10F2N2O B1434919 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine CAS No. 1256826-06-8

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine

Cat. No.: B1434919
CAS No.: 1256826-06-8
M. Wt: 188.17 g/mol
InChI Key: SHGIBWPSNUWIMP-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.17 g/mol . Its structure features a 6-methoxypyridine ring, a common pharmacophore in medicinal chemistry, linked to a 2,2-difluoroethanamine chain. This combination makes it a valuable building block for research and development, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . The primary value of this compound lies in its potential as a synthetic intermediate. The presence of the primary amine group serves as a versatile handle for further chemical transformations, such as amide bond formation or reductive amination, allowing researchers to create diverse compound libraries . The two fluorine atoms on the adjacent carbon can significantly influence the molecule's electronic properties, metabolic stability, and bioavailability, which are critical parameters in drug discovery efforts targeting a range of diseases . The 6-methoxypyridin-2-yl group is a privileged structure found in ligands for various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-13-7-4-2-3-6(12-7)8(9,10)5-11/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGIBWPSNUWIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylative Radical Coupling Approach

Method Overview:
This method involves the decarboxylation of difluorinated phenylacetic acids or related carboxylic acids, followed by radical-mediated addition to pyridine derivatives. The process is often metal-free or employs transition-metal catalysis, offering high functional group tolerance and good yields.

Key Steps:

  • Activation of difluorinated acetic acid derivatives via decarboxylation to generate difluoromethyl radicals.
  • Radical attack on pyridine or pyridine-like intermediates bearing suitable leaving groups or reactive sites.
  • Intramolecular cyclization or subsequent reduction to yield the target amine.

Research Findings:
A notable example involves the decarboxylative coupling of 2-arylbenzoimidazoles with α,α-difluorophenylacetic acids, producing difluoroarylmethylated heterocycles with yields ranging from 56% to 75%. The radical pathway was confirmed through radical scavenger experiments, indicating a radical mechanism involving decarboxylation and subsequent addition steps (see reference).

Representative Reaction Scheme:

Difluorophenylacetic acid derivative + pyridine derivative → Radical decarboxylation → Difluoromethyl radical attack → Product formation

Data Table 1: Decarboxylative Coupling Conditions

Parameter Conditions Reference
Catalyst None or transition-metal (e.g., Pd, Cu)
Solvent Dioxane/H₂O, ethanol, or acetonitrile ,
Temperature 80–100°C ,
Reaction time 3–8 hours ,
Yield 56–75% (depending on substrate scope)

Palladium-Catalyzed Cross-Coupling Strategies

Method Overview:
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are widely employed to construct the carbon-nitrogen framework of the target compound. This involves coupling of aryl halides with boronic acids or boronate esters bearing the difluoroalkyl moiety.

Key Steps:

  • Synthesis of 6-methoxypyridin-2-yl halides (e.g., bromides or iodides).
  • Coupling with difluoroarylboronic acids or their derivatives.
  • Subsequent reduction or amination steps to introduce the amino group at the appropriate position.

Research Findings:
The Suzuki coupling method has been successfully applied in synthesizing similar fluorinated pyridine derivatives, with yields often exceeding 70%. The process benefits from mild conditions and high regioselectivity.

Representative Reaction Scheme:

6-Methoxypyridin-2-yl halide + Difluoroarylboronic acid → Pd-catalyzed coupling → Intermediate → Amination → Target compound

Data Table 2: Palladium-Catalyzed Coupling Conditions

Parameter Conditions Reference
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ ,
Base Cs₂CO₃, K₂CO₃, or Na₂CO₃ ,
Solvent 1,4-Dioxane, toluene, or DMF ,
Temperature 80–110°C ,
Reaction time 3–12 hours ,
Yield 70–85% ,

Nucleophilic Substitution and Reductive Amination

Method Overview:
Following the formation of the pyridine core, amino groups are introduced via nucleophilic substitution or reductive amination. For instance, halogenated pyridines can undergo substitution with ammonia or primary amines under basic conditions, or be subjected to reductive amination with suitable aldehydes or ketones.

Research Findings:
Reductive amination using sodium cyanoborohydride or catalytic hydrogenation is effective for installing amino groups at specific positions, with yields typically in the 60–80% range.

Representative Reaction Scheme:

Pyridine halide + ammonia or primary amine → Nucleophilic substitution → Reduction with NaBH₃CN → Amine product

Data Table 3: Amination Conditions

Parameter Conditions Reference
Reagent NH₃, primary amines, or aldehydes ,
Reducing agent NaBH₃CN, catalytic hydrogenation ,
Solvent Methanol, ethanol, or acetic acid ,
Temperature Room temperature to 80°C ,
Yield 60–80% ,

Summary of Preparation Strategy

Step Methodology Typical Conditions Yield Range References
1 Radical decarboxylation 80–100°C, dioxane/H₂O, metal-free or Pd catalysis 56–75% ,
2 Palladium-catalyzed cross-coupling Pd(PPh₃)₄, base, 80–110°C, solvent choice 70–85% ,
3 Nucleophilic substitution or reduction NH₃ or primary amines, NaBH₃CN, 60–80°C 60–80% ,

Chemical Reactions Analysis

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Scientific Research Applications

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group and methoxypyridine ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs with variations in substituents, halogenation patterns, or aromatic systems. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Features/Applications Reference
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine (Target) C₈H₁₀F₂N₂O 6-methoxy-pyridin-2-yl, difluoro 200.18 EN300-296124 Intermediate for enzyme inhibitors
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine C₇H₈F₂N₂ Pyridin-3-yl, difluoro 158.15 60010-40-4 Ligand synthesis
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine C₈H₈F₃N₂O 6-methoxy-pyridin-2-yl, trifluoro 221.16 1060807-19-3 Enhanced electron-withdrawing effects
1-(6-Methoxypyridin-2-yl)ethan-1-amine C₈H₁₂N₂O 6-methoxy-pyridin-2-yl, no halogens 152.20 1391355-66-0 Chiral amine precursor
2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride C₈H₁₂N₂O·2HCl 6-methoxy-pyridin-2-yl, no halogens 225.12 (free base) CID 21243519 Solubility-enhanced salt form

Biological Activity

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine, with the CAS number 1256826-06-8, is a chemical compound characterized by its unique structure that includes a difluoroethyl group and a methoxypyridine moiety. This compound has garnered attention for its potential biological activities, which could have implications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₈H₁₀F₂N₂O, with a molecular weight of 188.17 g/mol. Its structural formula can be represented as follows:

PropertyValue
IUPAC Name2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine
Molecular FormulaC₈H₁₀F₂N₂O
Molecular Weight188.17 g/mol
SMILESCOC1=CC=CC(=N1)C(CN)(F)F
InChI KeySHGIBWPSNUWIMP-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets within biological systems. The difluoroethyl group may enhance the compound's lipophilicity, allowing it to penetrate cell membranes and interact with enzymes or receptors.

Potential Targets

  • Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Table 1: Biological Activity of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
6-Methoxypyridine DerivativeAnti-fibrotic45.69
Pyrimidine DerivativeInhibition of collagen expressionNot specified
Other Pyridine DerivativesVarious activities (anti-cancer)Varies

Case Studies

While direct case studies on this compound are scarce, related research highlights its potential applications:

  • Anti-Fibrotic Activity : Research has shown that compounds with similar structures exhibit significant anti-fibrotic properties by inhibiting collagen production in hepatic cells. This suggests that this compound could be explored for similar therapeutic effects.
    "Compounds demonstrated effective inhibition of collagen expression in vitro."
  • Cancer Therapeutics : Some pyridine derivatives have shown promise in anti-cancer activities through various mechanisms including apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine, and how can purity be optimized?

  • Methodology : Nucleophilic substitution or fluorination reactions are common. For example, fluorinated pyridine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction . For the target compound, analogous fluorination of 6-methoxypyridine precursors using difluoromethyl reagents (e.g., DAST or Deoxo-Fluor) may be employed.
  • Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) is effective for isolating amine derivatives, as demonstrated for structurally similar compounds .
  • Key Data :

ParameterValueSource
Molecular FormulaC₈H₁₁ClF₂N₂O (hydrochloride)
CAS No.267875-68-3

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR : ¹⁹F NMR to confirm difluoromethyl group integration; ¹H NMR for methoxy (-OCH₃) and pyridine ring protons.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z for C₈H₁₀F₂N₂O: 200.07).
  • X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., amine configuration) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Codes : Based on structurally related fluorinated amines, expect hazards such as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
  • Mitigation :

  • Use fume hoods (P271) and wear nitrile gloves (P280).
  • Avoid exposure to moisture (P233+P410) to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the 6-methoxy and difluoromethyl groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution, while the electron-withdrawing difluoromethyl group may stabilize intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict charge distribution and regioselectivity .
  • Experimental Design : Compare reaction yields with/without methoxy or fluorine substituents using kinetic studies.

Q. What strategies resolve contradictions in spectroscopic data for fluorinated amines?

  • Case Study : If ¹⁹F NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers) or impurities. Use heteronuclear coupling constant analysis (²JFH) and compare with fluorinated analogs .
  • Validation : Cross-validate with LC-MS to rule out byproducts (e.g., dehalogenation or oxidation products) .

Q. Can this compound serve as a precursor for bioactive molecules targeting neurological receptors?

  • Biological Relevance : Fluorinated pyridines are explored as kinase inhibitors or GABA analogs. For example, 6-fluoropyridin-3-yl derivatives exhibit binding affinity for glutamate receptors .
  • Methodology :

  • Functionalize the amine group via reductive amination or acylation.
  • Screen derivatives against receptor panels (e.g., GPCRs) using radioligand assays .

Key Research Gaps

  • Stability Studies : Limited data on long-term storage conditions (e.g., sensitivity to light or humidity).
  • Toxicity Profiling : No in vivo data available; prioritize Ames tests for mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine
Reactant of Route 2
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine

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